
2-(4-(Piperidin-4-yloxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Piperidin-4-yloxy)phenyl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its unique structure, which includes a piperidine ring attached to a phenyl group via an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-4-yloxy)phenyl)acetic acid typically involves the reaction of piperidine derivatives with phenylacetic acid. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve mild temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Piperidin-4-yloxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives from the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketone, aldehyde, and alcohol derivatives, as well as substituted piperidine and phenyl compounds.
Aplicaciones Científicas De Investigación
2-(4-(Piperidin-4-yloxy)phenyl)acetic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of protein degradation pathways and the development of targeted therapies.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(Piperidin-4-yloxy)phenyl)acetic acid involves its role as a linker in PROTAC® molecules. These molecules facilitate the degradation of target proteins by recruiting E3 ubiquitin ligases, which tag the target protein for degradation by the proteasome . The piperidine and phenyl groups in the compound contribute to the binding affinity and specificity of the PROTAC® molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
- 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
2-(4-(Piperidin-4-yloxy)phenyl)acetic acid is unique due to its semi-flexible linker properties, which allow for optimal 3D orientation and ternary complex formation in PROTAC® development . This flexibility enhances the drug-like properties and efficacy of the resulting molecules.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-(4-piperidin-4-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)9-10-1-3-11(4-2-10)17-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2,(H,15,16) |
Clave InChI |
JSTNABZTHQVYGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


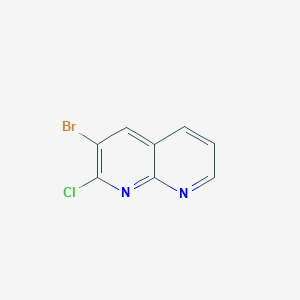


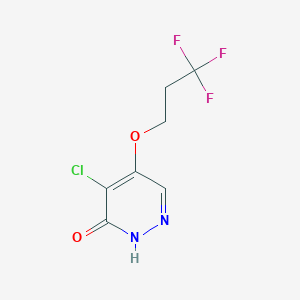
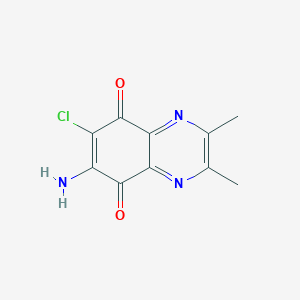
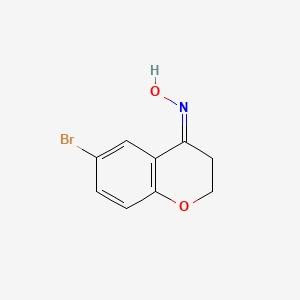
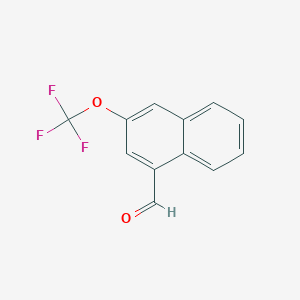
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)
![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)




